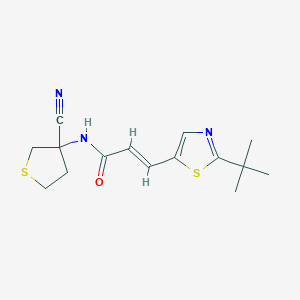![molecular formula C15H18N4O2 B2389384 N-[2-(diméthylamino)pyrimidin-5-yl]-2-(4-méthoxyphényl)acétamide CAS No. 1396889-26-1](/img/structure/B2389384.png)
N-[2-(diméthylamino)pyrimidin-5-yl]-2-(4-méthoxyphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et structure
Les pyrimidines sont des composés hétérocycliques aromatiques avec un cycle à six chaînons contenant deux atomes d'azote aux positions 1 et 3. Des chercheurs ont développé diverses méthodes de synthèse pour les pyrimidines, y compris celles impliquant des pyrimidines N-substituées comme notre composé d'intérêt . Les voies de synthèse spécifiques pour ce composé seraient précieuses à explorer plus en profondeur.
Effets anti-inflammatoires
Le potentiel anti-inflammatoire des pyrimidines a attiré l'attention. Ces composés inhibent les principaux médiateurs inflammatoires, notamment la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB et certaines interleukines . Enquêter sur les effets anti-inflammatoires de notre composé pourrait fournir des informations sur ses applications thérapeutiques.
Traitement de la tuberculose
Les agents antituberculeux sont cruciaux dans la lutte contre Mycobacterium tuberculosis. Les pyrimidines ont été évaluées pour leur potentiel dans le traitement de la tuberculose. L'activité de notre composé contre ce pathogène mérite d'être étudiée.
En résumé, le N-[2-(diméthylamino)pyrimidin-5-yl]-2-(4-méthoxyphényl)acétamide est prometteur dans divers domaines, des effets anti-inflammatoires aux applications antimicrobiennes potentielles. Des recherches supplémentaires sont nécessaires pour débloquer son plein potentiel thérapeutique. 🌟
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-12(10-17-15)18-14(20)8-11-4-6-13(21-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFAEWTIASBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)




![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)
![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)


![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)
